methyl 5-cyano-2-mercaptobenzoate CAS number and supplier
methyl 5-cyano-2-mercaptobenzoate CAS number and supplier
CAS Number: 1824581-95-4 Synonyms: Methyl 5-cyano-2-sulfanylbenzoate; 2-Mercapto-5-cyanobenzoic acid methyl ester Molecular Formula: C₉H₇NO₂S Molecular Weight: 193.22 g/mol
Executive Summary
Methyl 5-cyano-2-mercaptobenzoate is a high-value bifunctional scaffold used primarily in the synthesis of fused heterocyclic systems for pharmaceutical applications. Characterized by an ortho-mercapto ester motif and a meta-positioned nitrile group, this compound serves as a critical intermediate for accessing benzothiophenes, benzisothiazoles, and thienopyrimidines. Its dual reactivity—nucleophilic sulfur and electrophilic ester—enables rapid cyclization under mild conditions, making it a preferred building block in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Registry Number | 1824581-95-4 |
| IUPAC Name | Methyl 5-cyano-2-sulfanylbenzoate |
| SMILES | COC(=O)C1=CC(C#N)=CC=C1S |
| InChI Key | ZIQLDZYJUIPASJ-UHFFFAOYSA-N (Analogous parent) |
| Appearance | Pale yellow to off-white solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
| Stability | Air-sensitive; prone to oxidation to the disulfide dimer upon prolonged exposure to air. |
| pKa (Thiol) | ~6.0–7.0 (Predicted; enhanced acidity due to electron-withdrawing ester/cyano groups) |
Structural Analysis[7]
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Thiol (-SH) at C2: Highly nucleophilic; susceptible to S-alkylation and oxidation. The acidity is increased by the ortho-ester and para-cyano groups.
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Ester (-COOMe) at C1: Electrophilic center; serves as the "trap" for cyclization reactions following S-alkylation.
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Nitrile (-CN) at C5: Electron-withdrawing group (EWG) that deactivates the ring toward electrophilic aromatic substitution but activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) during synthesis.
Synthesis & Manufacturing Methodologies
The industrial preparation of methyl 5-cyano-2-mercaptobenzoate typically follows one of two primary routes. The Nucleophilic Aromatic Substitution (SNAr) route is preferred for scale-up due to higher yields and cleaner workup compared to the classical Sandmeyer approach.
Route A: SNAr of Methyl 5-cyano-2-fluorobenzoate (Preferred)
This method exploits the electron-deficient nature of the benzene ring caused by the para-cyano and ortho-ester groups, making the fluorine atom at C2 an excellent leaving group.
Reagents:
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Precursor: Methyl 5-cyano-2-fluorobenzoate (CAS 337362-21-7).[1]
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Sulfur Source: Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S).
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Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and enhance nucleophilicity).
Protocol (Standardized):
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Dissolution: Dissolve 1.0 eq of Methyl 5-cyano-2-fluorobenzoate in anhydrous DMF (0.5 M concentration).
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Addition: Cool to 0°C. Add 1.2 eq of NaSH hydrate portion-wise to control exotherm.
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Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of fluoro-starting material).
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Quench: Pour the reaction mixture into ice-cold 1M HCl (acidification is crucial to protonate the thiolate to the free thiol).
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
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Purification: Dry over Na₂SO₄ and concentrate. If disulfide forms (dimer), reduce using Zinc/Acetic acid or TCEP.
Route B: Diazotization (Classical)
Used when the amino-precursor is more accessible. Involves converting the amine to a diazonium salt, then trapping with a sulfur source (xanthate or disulfide).
Reagents:
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Precursor: Methyl 2-amino-5-cyanobenzoate.
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Reagents: NaNO₂/HCl (Diazotization), Potassium Ethyl Xanthate (Sulfur source).
Figure 1: Comparison of synthetic routes. The SNAr pathway (Blue) is preferred for industrial scalability due to fewer steps and higher atom economy.
Reactivity Profile & Applications
The strategic value of methyl 5-cyano-2-mercaptobenzoate lies in its ability to undergo divergent synthesis . The ortho-positioning of the thiol and ester groups allows for "one-pot" cyclization reactions to form fused bicyclic heterocycles.
Synthesis of Benzo[b]thiophenes
Reaction with
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Mechanism: S-Alkylation
Enolate formation Attack on ester carbonyl Cyclization. -
Utility: Generates 3-hydroxybenzo[b]thiophene derivatives, which are scaffolds for kinase inhibitors.
Synthesis of 1,2-Benzisothiazol-3(2H)-ones
Reaction with amines or hydrazine can lead to benzisothiazoles.
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Pathway: Oxidative cyclization of the thiol-amide intermediate or direct reaction with hydroxylamine-O-sulfonic acid.
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Utility: Core structure for biocides and antipsychotic drugs (e.g., ziprasidone analogs).
Synthesis of Thienopyrimidines
The nitrile group at C5 can be converted to a tetrazole (using NaN₃) or hydrolyzed to an amide/acid, while the thiol/ester pair builds the pyrimidine ring.
Figure 2: Divergent synthetic applications. The scaffold serves as a precursor to multiple bioactive heterocyclic classes.
Handling, Safety, and Storage[5]
Hazard Identification
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Signal Word: Warning.
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Odor: Characteristic thiol stench (rotten eggs/garlic). Handle only in a fume hood.
Storage Protocols
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Oxidation Control: Thiols readily oxidize to disulfides (S-S bond) in air.
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Recommendation: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
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Shelf Life: 12–24 months if sealed properly. If the liquid turns cloudy or solidifies unexpectedly, check for disulfide formation (LCMS M+H = ~384 Da).
Supplier Landscape
Researchers can source this compound from specialized building block vendors. Note that some suppliers may list the compound under its fluoro-precursor (CAS 337362-21-7) if the thiol is made-to-order due to stability concerns.
| Supplier | Catalog/Product Name | Region | Purity |
| BLD Pharm | Methyl 5-cyano-2-sulfanylbenzoate | Global | 95%+ |
| Biosynth | Methyl 5-cyano-2-sulfanylbenzoate | Europe/USA | 95%+ |
| ChemScene | Methyl 3-cyano-5-fluorobenzoate (Precursor) | Global | 98% |
| Fluorochem | Methyl 5-cyano-2-fluorobenzoate (Precursor) | UK/Europe | 98% |
Note: For large-scale needs (>100g), purchasing the fluoro-precursor (CAS 337362-21-7) and performing the SNAr reaction in-house is often more cost-effective and ensures fresh thiol.
References
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National Institutes of Health (NIH) - PubChem. (2025). Methyl 5-cyano-2-methylbenzoate and related substructures. Retrieved from [Link]
